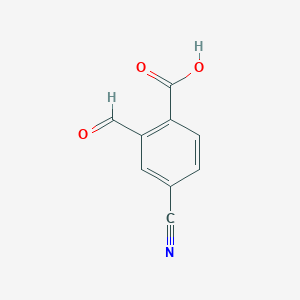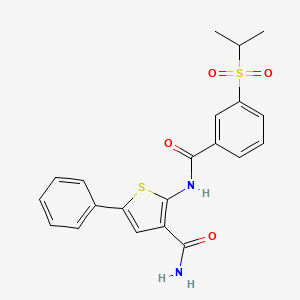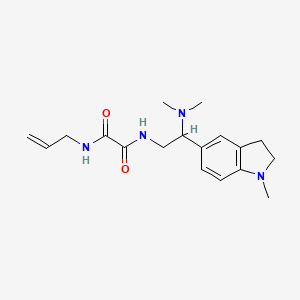![molecular formula C19H19N5OS B2827218 2-[6-(4-Imidazol-1-ylphenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone CAS No. 905669-47-8](/img/structure/B2827218.png)
2-[6-(4-Imidazol-1-ylphenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[6-(4-Imidazol-1-ylphenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone” is a complex organic compound that contains several functional groups, including an imidazole ring, a pyridazine ring, and a pyrrolidine ring . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is a core component of many natural products and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Imidazole, for instance, is a five-membered ring with two nitrogen atoms . Pyrrolidine is a saturated five-membered ring with one nitrogen atom .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Imidazole rings, for example, are known to participate in a variety of reactions due to their amphoteric nature .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its complex structure. For instance, imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .
Aplicaciones Científicas De Investigación
Hemodynamic and Cyclic AMP-Phosphodiesterase Inhibitory Activities
A novel series of analogues, including compounds related to 2-[6-(4-Imidazol-1-ylphenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone, were synthesized to explore their hemodynamic activity and cyclic AMP-phosphodiesterase inhibitory activity. These compounds have shown potential in the treatment of congestive heart failure due to their potent inotropic/vasodilator activity and enhanced platelet aggregation inhibitory potency (Sircar et al., 1989).
Anti-Asthmatic Activities
Novel (imidazo[1,2-b]pyridazin-6-yl)oxyalkylsulfonamides, structurally related to the queried compound, were evaluated for their ability to inhibit platelet activating factor (PAF)-induced bronchoconstriction in guinea pigs. Among them, certain compounds showed excellent anti-asthmatic activity and long duration of action, indicating their potential as therapeutic agents for asthma (Kuwahara et al., 1996).
Synthesis of Imidazo[1,5-a]pyridine-1-carboxylic Acids
Research focused on the efficient synthesis of imidazo[1,5-a]pyridine-1-carboxylic acids, a category to which the queried compound belongs, demonstrates the continuous effort in exploring novel synthetic routes for such compounds. These synthetic advancements are crucial for further biological and pharmacological studies (Tverdiy et al., 2016).
Synthesis of Novel Disubstituted Pyrazolo[1,5-a]pyrimidines and Imidazo[1,2-a]pyrimidines
Research in synthesizing novel disubstituted pyrazolo[1,5-a]pyrimidines and imidazo[1,2-a]pyrimidines, which are structurally related to the queried compound, highlights the ongoing interest in developing new heterocyclic compounds. These compounds could potentially have diverse applications, including therapeutic uses (Li et al., 2012).
Anticancer and Antimicrobial Activities of Imidazo[1,5-a]pyridine Derivatives
The synthesis and molecular docking studies of imidazo[1,5-a]pyridine derivatives, closely related to the queried compound, show significant anticancer and antimicrobial activities. Such findings are crucial for developing new therapeutic agents (Katariya et al., 2021).
Tubulin Polymerization Inhibition by Imidazo[1,2-a]pyridine Derivatives
Certain imidazo[1,2-a]pyridine derivatives, structurally related to the queried compound, have been found to inhibit tubulin polymerization and demonstrate considerable cytotoxicity against various human cancer cell lines. This indicates their potential as anticancer agents (Mullagiri et al., 2018).
Photochromic Systems Involving Imidazo[1,2-a]pyridine Rings
Research on diarylethene derivatives with imidazo[1,2-a]pyridine rings, closely related to the queried compound, explores their photochromic properties. Such studies are vital for applications in material sciences and photonics (Nakayama et al., 1991).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-[6-(4-imidazol-1-ylphenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5OS/c25-19(23-10-1-2-11-23)13-26-18-8-7-17(21-22-18)15-3-5-16(6-4-15)24-12-9-20-14-24/h3-9,12,14H,1-2,10-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDWARVZWYHTBFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)N4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(6-Bromopyridin-2-yl)carbamoyl]butanoic acid](/img/structure/B2827135.png)
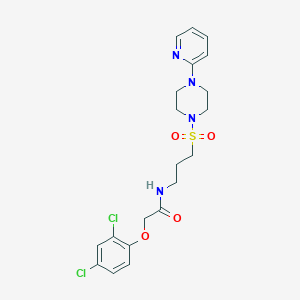
![N-[3-(1-aminoethyl)phenyl]benzamide](/img/structure/B2827139.png)
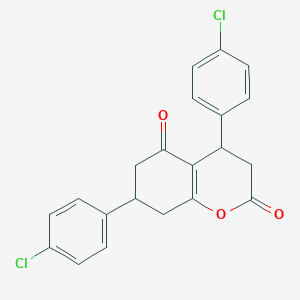
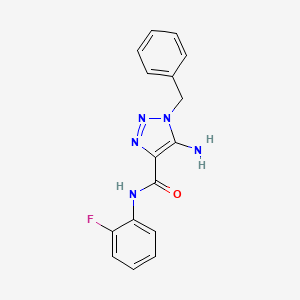
![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-6-methylnicotinamide](/img/structure/B2827144.png)

![(E)-N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2-(p-tolyl)ethenesulfonamide](/img/structure/B2827148.png)
![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2827150.png)
![N-(3,4-dimethylphenyl)-2-{[6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetamide](/img/structure/B2827151.png)
![methyl 1-[2-(1H-indol-3-yl)ethyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B2827152.png)
